molecular formula C18H21N3O4 B2489595 N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-39-5

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2489595
CAS RN: 872855-39-5
M. Wt: 343.383
InChI Key: WEMLJIPZRDZDHO-UHFFFAOYSA-N
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Description

"N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" belongs to a class of compounds with potential antifungal and antimicrobial properties. The compound is a derivative of morpholine and has been investigated for its broad-spectrum activities against various pathogens.

Synthesis Analysis

The synthesis of derivatives similar to "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" involves multiple steps, including functionalization of the morpholine ring and subsequent incorporation into the indole system. One approach described the formation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with enhanced plasmatic stability through the introduction of a gem-dimethyl group on the morpholine core, indicating the synthetic flexibility of morpholine derivatives (Bardiot et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives reveals that the morpholine rings typically adopt chair conformations, which may influence the biological activity of the compounds. The structural analysis of a related compound demonstrated how the molecular arrangement facilitates interactions within crystals, forming a three-dimensional framework through C—H⋯O interactions (Lin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" can be inferred from studies on similar compounds, where transamination reactions involving morpholine have led to various derivatives, highlighting the compound's versatile chemical properties and its potential for further modification (Dyachenko et al., 2012).

Physical Properties Analysis

The physical properties of morpholine derivatives, including "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide," depend significantly on the molecular structure. Detailed structural analysis can provide insights into solubility, stability, and other physical characteristics essential for their application potential.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for understanding the utility of "N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" in various applications. Studies on similar compounds have shown a range of activities, from antitumor properties to potential antinociceptive effects, indicating a broad spectrum of chemical properties and activities (Horishny et al., 2020).

Scientific Research Applications

Chiral 1,4-Oxazino[4,3-a]indoles Syntheses and Properties

The synthesis and properties of chiral 1,4-oxazino[4,3-a]indoles, which share structural similarities with N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been explored. These compounds often exhibit significant bioactive properties, such as antidepressant, anti-inflammatory, or antitumor activities. Despite the challenges in synthesizing these structures, advancements in enantioselective synthesis have been made, opening up new avenues for the development of bioactive molecules. The review by Dupeux and Michelet (2022) provides an overview of enantioselective strategies and their bioactive evaluation, highlighting the potential of these scaffolds in medicinal chemistry (Dupeux & Michelet, 2022).

Antioxidant Activity Analysis Methods

Understanding the antioxidant activity of compounds, including those related to N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, is crucial for assessing their potential therapeutic applications. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, including assays based on hydrogen atom transfer and electron transfer. These methods are essential for evaluating the antioxidant capacity of complex samples, potentially including morpholino-indole derivatives (Munteanu & Apetrei, 2021).

Morpholino Oligos: Gene Function Inhibition

Morpholino oligos, which contain morpholino rings similar to the structure , have been used to inhibit gene function in various model organisms. This review by Heasman (2002) examines the successes and limitations of morpholinos in targeting maternal and zygotic gene functions, highlighting their utility in studying gene function through relatively simple and rapid methods (Heasman, 2002).

Antioxidant Capacity Assays

The reaction pathways underlying antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay, provide insight into how antioxidants, possibly including compounds with the morpholino-indole structure, interact with radicals. Ilyasov et al. (2020) discussed the specificity and relevance of oxidation products in these assays, which are crucial for assessing the antioxidant potential of new compounds (Ilyasov et al., 2020).

properties

IUPAC Name

N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-19-18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,2,7-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMLJIPZRDZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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